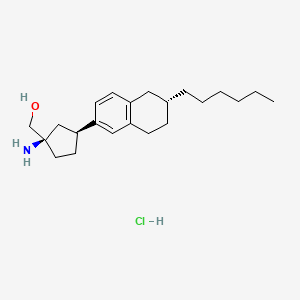

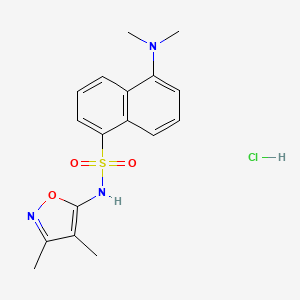

BMS-986104 (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

BMS-986104 (hydrochloride) is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is designed to modulate the sphingosine-1-phosphate receptor 1, which plays a crucial role in immune cell trafficking. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in autoimmune diseases .

準備方法

The synthesis of BMS-986104 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, cyclization, and functional group transformations. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for BMS-986104 (hydrochloride) would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

化学反応の分析

BMS-986104 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

BMS-986104 (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study sphingosine-1-phosphate receptor modulation and its effects on cellular signaling pathways.

Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in immune cell trafficking and inflammation.

Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Industry: It can be used in the development of new drugs targeting sphingosine-1-phosphate receptors

作用機序

BMS-986104 (hydrochloride) exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1. This receptor is involved in the regulation of immune cell trafficking, and its modulation can lead to the sequestration of lymphocytes in lymphoid tissues, thereby reducing their presence in the bloodstream and sites of inflammation. The compound demonstrates ligand-biased signaling, which means it can selectively activate certain signaling pathways while avoiding others, potentially reducing side effects .

類似化合物との比較

BMS-986104 (hydrochloride) is unique compared to other sphingosine-1-phosphate receptor modulators due to its ligand-biased signaling and improved safety profile. Similar compounds include:

Fingolimod (Gilenya): The first oral therapy for relapsing-remitting multiple sclerosis, but it causes dose-dependent bradycardia.

Siponimod (Mayzent): Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis, with a different receptor selectivity profile.

Ozanimod (Zeposia): Used for multiple sclerosis and ulcerative colitis, with a similar mechanism of action but different pharmacokinetic properties

BMS-986104 (hydrochloride) differentiates itself by demonstrating equivalent efficacy in preclinical models with a better cardiovascular and pulmonary safety profile .

特性

CAS番号 |

1622180-39-5 |

|---|---|

分子式 |

C22H36ClNO |

分子量 |

365.99 |

IUPAC名 |

[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |

InChI |

InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |

InChIキー |

WCKKBCDBFSCZPU-VELQMZPHSA-N |

SMILES |

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-986104; BMS 986104; BMS986104. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

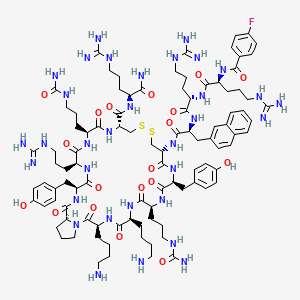

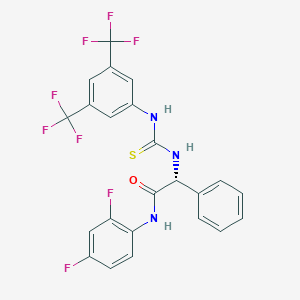

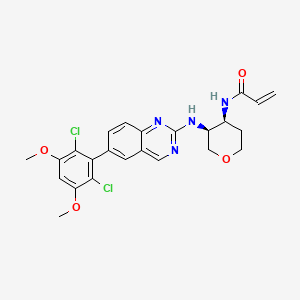

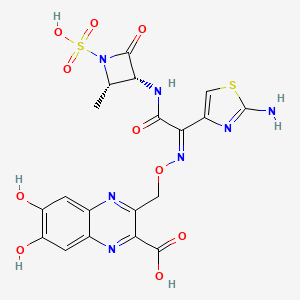

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)